molecular formula C25H24FN5O3 B2572378 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941981-09-5

5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2572378
CAS No.: 941981-09-5
M. Wt: 461.497
InChI Key: NMPFKIFWWWYUSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a piperazine derivative with a suitable electrophile to form the piperazin-1-yl group . The exact method for synthesizing this specific compound is not available in the retrieved information.

Scientific Research Applications

Anticancer and Antioxidant Properties

Research on structurally similar compounds, such as pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, has shown potential anticancer and antioxidant activities. These compounds have been synthesized and evaluated for their chemical and pharmacological activities, indicating their relevance in medicinal chemistry for the development of new therapeutic agents (Mahmoud, El-Bordany, & Elsayed, 2017).

Antibacterial and Cytotoxic Activities

Novel bis(pyrazole-benzofuran) hybrids, possessing piperazine linkers, have been synthesized and shown potent antibacterial efficacies and inhibitory activities against biofilms and MurB enzyme, highlighting their potential in addressing bacterial resistance and biofilm-related infections (Mekky & Sanad, 2020).

Molecular Structure Investigations

Studies have also focused on the molecular structure of new compounds incorporating pyrazole, piperidine, and aniline moieties. Such investigations provide insights into intermolecular interactions and electronic properties, contributing to the understanding of how structural variations influence biological activity (Shawish et al., 2021).

Properties

IUPAC Name

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O3/c1-34-19-8-6-18(7-9-19)21-16-23-25(33)30(14-15-31(23)27-21)17-24(32)29-12-10-28(11-13-29)22-5-3-2-4-20(22)26/h2-9,14-16H,10-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPFKIFWWWYUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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